6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime
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Description
6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime (DMTOM) is a synthetic compound that has been widely studied for its various scientific applications. It has been used in organic synthesis, pharmaceutical research, and chemical biology. DMTOM has also been studied for its potential as an antioxidant, a metabolic modulator, and a potential therapeutic agent.
Scientific Research Applications
Molecular Structure Analysis
The molecular and crystalline structure of compounds related to 6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime has been investigated using IR spectroscopy and X-ray structural analysis methods. These studies help understand the intermolecular interactions and the influence of the surrounding medium on the molecule’s properties .
Antimicrobial Applications
Compounds synthesized from 6,6-Dimethyl-2,5,6,7-tetrahydro-2-oxabenzimidazol-4-methyloxime have shown promising antimicrobial activity . These include a series of 1,3,4-thiadiazoles , 5-arylazothiazoles , and hexahydropyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines which were tested against various microorganisms, indicating their potential use in developing new antimicrobial agents .
Pharmacological Synthesis
The compound serves as a precursor for synthesizing various heterocyclic pharmacophores . These pharmacophores are integral in developing drugs with a broad spectrum of biological activities, including anticancer , antioxidant , and antidepressant properties .
Spectroscopy and Analysis
The characteristic absorption bands of the compound’s functional groups, such as CH2 , CH3 , C=O , and C—O—C , are crucial for spectroscopic analysis. These bands provide insights into the compound’s behavior in different environments and its interactions with other molecules .
Drug Development
The compound’s derivatives are explored for their potential in drug development, particularly in the design of drugs targeting specific biological pathways or diseases. This includes research into medications for sleep disorders , pain management , and antithrombotic activity .
properties
IUPAC Name |
(Z)-N-methoxy-6,6-dimethyl-5,7-dihydro-2,1,3-benzoxadiazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)4-6(10-13-3)8-7(5-9)11-14-12-8/h4-5H2,1-3H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCILXRWEOJICP-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NON=C2C(=NOC)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=NON=C2/C(=N\OC)/C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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